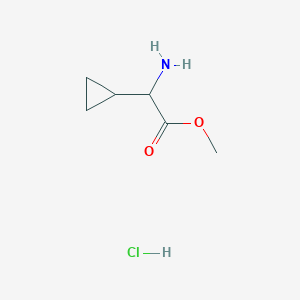
6-(吗啉甲基)吡啶-3-硼酸
描述
6-(Morpholinomethyl)pyridine-3-boronic Acid is a chemical compound with the molecular formula C9H13BN2O3 and a molecular weight of 208.02 g/mol . It is a solid at 20℃ . It is also known by other names such as 6-(Morpholino)pyridine-3-boronic Acid and contains varying amounts of Anhydride .
Molecular Structure Analysis
The molecular structure of 6-(Morpholinomethyl)pyridine-3-boronic Acid consists of 9 carbon atoms, 13 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
Boronic acids, including 6-(Morpholinomethyl)pyridine-3-boronic Acid, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the formation of a carbon–carbon bond through the use of a transition metal catalyst .Physical And Chemical Properties Analysis
6-(Morpholinomethyl)pyridine-3-boronic Acid has a molecular weight of 208.02 g/mol . It is a solid at 20℃ .科学研究应用
Suzuki-Miyaura Cross-Coupling Reactions
Boronic acids, including “6-(Morpholinomethyl)pyridin-3-yl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . This type of reaction is widely applied due to its mild and functional group tolerant conditions, the stable nature of organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Regioselective Suzuki-Miyaura Coupling
This compound could potentially be used in regioselective Suzuki-Miyaura coupling reactions . This process allows for the selective formation of a specific isomer in the presence of multiple possible reaction sites .
Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation
Another potential application of this compound is in tandem palladium-catalyzed intramolecular aminocarbonylation and annulation . This is a type of reaction that involves the formation of a carbonyl group and a cyclic structure in a single step .
N-Arylation Using Copper Acetylacetonate Catalyst
The compound could also be used in N-arylation reactions using a copper acetylacetonate catalyst . This type of reaction involves the formation of a bond between a nitrogen atom and an aromatic ring .
安全和危害
未来方向
作用机制
Target of Action
The primary target of the compound (6-(Morpholinomethyl)pyridin-3-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (6-(Morpholinomethyl)pyridin-3-yl)boronic acid interacts with its target through a process known as transmetalation . In this process, the compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The (6-(Morpholinomethyl)pyridin-3-yl)boronic acid is involved in the SM coupling reaction pathway . This pathway leads to the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the production of various organoboron reagents, which have been tailored for application under specific SM coupling conditions .
Pharmacokinetics
The compound’s success in sm coupling reactions suggests that it has favorable properties, such as stability and readiness of preparation . These properties could potentially impact the compound’s bioavailability.
Result of Action
The action of (6-(Morpholinomethyl)pyridin-3-yl)boronic acid results in the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of a wide range of organic compounds, including many that are of significant therapeutic value .
Action Environment
The action of (6-(Morpholinomethyl)pyridin-3-yl)boronic acid is influenced by environmental factors such as the presence of a palladium (II) complex and the conditions of the SM coupling reaction . The compound is generally environmentally benign, contributing to the mild and functional group tolerant reaction conditions of the SM coupling .
属性
IUPAC Name |
[6-(morpholin-4-ylmethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c14-11(15)9-1-2-10(12-7-9)8-13-3-5-16-6-4-13/h1-2,7,14-15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSQGMVBVHHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)CN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Morpholinomethyl)pyridin-3-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



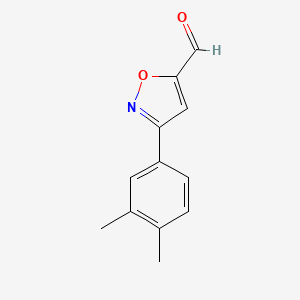
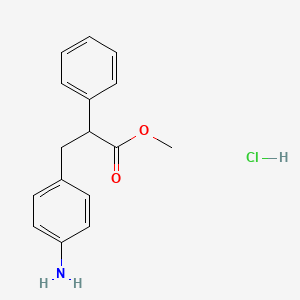
![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1425243.png)
![5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1425245.png)
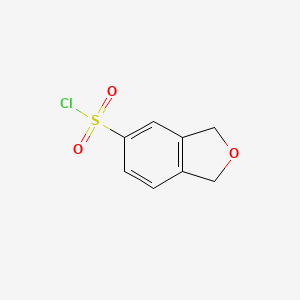
![[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride](/img/structure/B1425248.png)
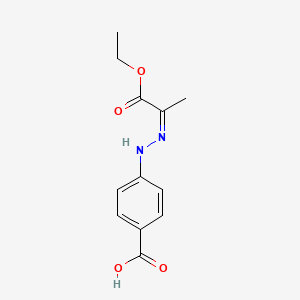

![3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1425253.png)
![Ethene, [(trifluoromethyl)sulfonyl]-](/img/structure/B1425254.png)
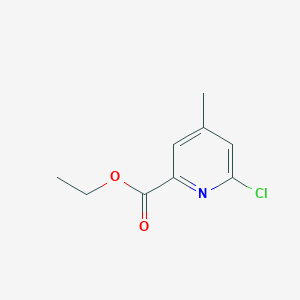

![ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1425261.png)
